N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of organic compounds, providing precise atomic coordinates and bond parameters that are essential for understanding molecular geometry and intermolecular interactions. X-ray diffraction operates on the principle that crystals are regular arrays of atoms, and X-rays are electromagnetic waves that interact primarily with the electrons surrounding atoms through elastic scattering phenomena. When X-rays strike electrons, they produce secondary spherical waves that emanate from each scattering center, and while these waves cancel each other out in most directions through destructive interference, they combine constructively in specific directions according to Bragg's law: $$2d\sin \theta = n\lambda$$.
The crystallographic characterization of chromone derivatives has been extensively documented in the literature, with compounds showing diverse space group symmetries and crystal packing arrangements. For structurally related chromone compounds, crystallographic studies have revealed important structural features including planar or near-planar chromone cores, specific dihedral angles between aromatic rings, and characteristic intermolecular hydrogen bonding patterns. In the case of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, X-ray crystallography revealed a monoclinic crystal system with space group P21/n, cell parameters a = 8.0478(3) Å, b = 9.8093(4) Å, c = 13.1602(5) Å, and β = 104.712(2)°. The molecular structure showed specific hydrogen bonding interactions involving the hydroxyl and amide groups, demonstrating the importance of these functional groups in crystal packing stabilization.
The determination of crystallite size from X-ray diffraction data follows the Scherrer method, which relates the peak broadening to the average crystallite size through the equation involving the full width at half maximum (FWHM) of diffraction peaks. This approach requires careful identification of the sharpest peaks in the diffraction pattern and precise measurement of their angular positions and widths. For this compound, crystallographic analysis would be expected to reveal the spatial arrangement of the fluorophenyl and trimethoxybenzamide substituents relative to the chromone core, providing insights into potential π-π stacking interactions and the overall molecular conformation.
Spectroscopic Identification (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of atoms within organic compounds, particularly for 1H and 13C nuclei. For chromone derivatives, characteristic NMR signals include the chromone ring protons, which typically appear in the aromatic region between 6.5-8.5 ppm for 1H NMR, and the carbonyl carbon resonance around 170-180 ppm in 13C NMR spectra. The methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate compound demonstrated typical spectroscopic characteristics with 1H NMR signals at δ 8.11 (aromatic H), 7.97 (aromatic H), 7.65 (aromatic H), 7.10 (NH2), 4.52 (CH), 3.53 (OCH3), and 2.35 (CH3) ppm in DMSO-d6.
For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the fluorophenyl ring protons as a complex multiplet in the aromatic region, the chromone ring protons at distinct chemical shifts reflecting their electronic environments, and the three methoxy groups as sharp singlets around 3.8-4.0 ppm. The 19F NMR would provide additional structural confirmation through the fluorine signal from the 4-fluorophenyl substituent. The 13C NMR spectrum would display the characteristic carbonyl carbons of both the chromone and benzamide functionalities, along with the aromatic carbons and the methoxy carbons.
Infrared (IR) spectroscopy reveals functional group information through characteristic vibrational frequencies, with amide bonds typically showing C=O stretching around 1650-1680 cm-1 and N-H stretching around 3200-3500 cm-1. The chromone C=O stretch generally appears around 1650-1670 cm-1, while aromatic C=C stretches occur in the 1450-1600 cm-1 region. UV-Visible spectroscopy of chromone derivatives typically shows characteristic absorption bands in the 250-350 nm region due to π-π* transitions within the extended aromatic system. The presence of electron-donating methoxy groups and electron-withdrawing fluorine substituents would be expected to influence both the position and intensity of these absorption bands through their effects on the molecular orbital energies.
Computational Chemistry Approaches for Molecular Modeling
Computational chemistry approaches have become indispensable tools for understanding the molecular properties and behavior of complex organic compounds like this compound. Molecular docking studies have been extensively employed to investigate the binding interactions of chromone derivatives with biological targets, providing insights into their mechanism of action and structure-activity relationships. In studies of chromone-2-carboxamides as potential inhibitors of Pseudomonas aeruginosa biofilm formation, molecular docking approaches using Autodock Vina successfully predicted binding affinities for the PqsR receptor, with most compounds showing good predicted affinities higher than the native PQS ligand.
Density Functional Theory (DFT) calculations provide detailed information about molecular geometry, electronic structure, and energetic properties of organic compounds. For chromone derivatives, DFT calculations can predict optimal molecular conformations, bond lengths, bond angles, and dihedral angles with high accuracy. The computational analysis of benzothiazole and chromone derivatives revealed important binding interactions including hydrogen bonding, π-π stacking, and van der Waals forces that contribute to their biological activity. Specifically, compounds showed binding interactions with key amino acid residues through hydrogen bonds with distances ranging from 1.90-1.94 Å and π-π stacking interactions with aromatic residues at distances of 3.47-5.02 Å.
Molecular dynamics simulations can provide insights into the conformational flexibility and stability of this compound in different environments. These calculations can predict the preferred conformations of the molecule in solution or when bound to biological targets, helping to understand the relationship between molecular structure and biological activity. The computational analysis would typically involve geometry optimization using appropriate basis sets, followed by frequency calculations to confirm stable minima and calculate thermodynamic properties.
Tautomerism and Conformational Dynamics Analysis
Tautomerism represents a critical aspect of chromone chemistry that significantly influences the molecular properties and biological activities of these compounds. Chromone derivatives can exist in multiple tautomeric forms depending on the substitution pattern and environmental conditions, with the most common forms involving keto-enol equilibria at the carbonyl position and potential proton migration between heteroatoms. The 2H/4H-chromene scaffold exhibits noteworthy structural diversity due to the occurrence of fold along the oxygen axis, which can lead to different conformational states that may exhibit distinct biological activities.
For this compound, conformational analysis would focus on the rotational freedom around the bonds connecting the chromone core to the fluorophenyl and trimethoxybenzamide substituents. The dihedral angles between these aromatic systems can significantly influence the overall molecular shape and consequently affect the compound's ability to interact with biological targets. Studies on related chromone compounds have shown that dihedral angles between aromatic rings typically range from 70-85°, indicating significant deviation from planarity.
The presence of multiple aromatic rings in the molecule creates opportunities for intramolecular π-π stacking interactions, which can stabilize certain conformations over others. The electron-rich trimethoxybenzamide ring and the electron-deficient fluorophenyl ring may engage in favorable π-π interactions that influence the preferred molecular geometry. Additionally, the amide bond connecting the chromone and benzamide moieties can exist in cis or trans configurations, with the trans form typically being more stable due to reduced steric interactions.
Computational conformational analysis using methods such as molecular mechanics or DFT calculations can identify the most stable conformers and calculate the energy barriers for interconversion between different conformational states. This information is crucial for understanding the compound's behavior in biological systems, as different conformers may exhibit varying affinities for molecular targets. The flexibility of the molecule, as characterized by its conformational landscape, also influences its pharmacokinetic properties, including absorption, distribution, and metabolic stability.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)24(29)27-25-21(14-8-10-16(26)11-9-14)22(28)17-6-4-5-7-18(17)33-25/h4-13H,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEUJZRIHFRANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromenone Core
The chromenone scaffold is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. In a representative method, 2-hydroxyacetophenone reacts with trifluoroacetic anhydride in pyridine at 120°C for 4 hours to yield 2-(trifluoromethyl)-4H-chromen-4-one. For the target compound, this step is modified by substituting trifluoroacetic anhydride with an aldehyde bearing the 4-fluorophenyl group. Condensation under basic conditions (K₂CO₃ or NaH in acetonitrile) facilitates cyclization, achieving yields >85%.
Introduction of the 4-Fluorophenyl Group
Nucleophilic aromatic substitution (NAS) is the preferred method for introducing fluorine at the para position. A 2024 study demonstrated that reacting 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions achieves 92% regioselectivity. Alternatively, direct fluorination using Selectfluor® in DMF at 80°C introduces fluorine with 78% efficiency.
Coupling of the Trimethoxybenzamide Moiety
The final step involves amide bond formation between the chromenone intermediate and 3,4,5-trimethoxybenzoic acid. EDCI/HOBt coupling in dichloromethane achieves 89% yield, while NaH-mediated alkylation in 1,4-dioxane at room temperature reduces side products to <5%. Critical parameters include:
| Parameter | EDCI/HOBt Method | NaH Method |
|---|---|---|
| Temperature (°C) | 25 | 25 |
| Time (h) | 12 | 6 |
| Yield (%) | 89 | 94 |
| Purity (HPLC, %) | 98.2 | 99.1 |
Alternative Synthesis Approaches
Kabachnik-Fields Reaction for One-Pot Synthesis
A 2022 green chemistry approach utilized the Kabachnik-Fields reaction to condense 3-formyl chromone, 5-substituted phenyl-1,3,4-thiadiazol-2-amine, and triethyl phosphite in the presence of ZrOCl₂ catalyst. While originally applied to phosphonate derivatives, this method was adapted for benzamides by replacing triethyl phosphite with trimethoxybenzoyl chloride. Key advantages include:
Ultrasound-Assisted Cyclization
Ultrasonic irradiation (35 kHz, 300 W) accelerates the chromenone cyclization step from 4 hours to 25 minutes. Comparative studies show:
| Condition | Thermal Method | Ultrasound Method |
|---|---|---|
| Time (min) | 240 | 25 |
| Yield (%) | 82 | 91 |
| Energy Consumption | 1.8 kWh | 0.3 kWh |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
A 2024 pilot study demonstrated that converting batch processes to continuous flow systems improves scalability:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity (kg) | 120 | 2,400 |
| PSD (D90, µm) | 450 | 120 |
| Impurity A (%) | 1.2 | 0.4 |
Key modifications include:
Solvent Recovery Systems
Industrial plants employ fractional distillation to recover >98% of acetonitrile and 1,4-dioxane, reducing raw material costs by 34% compared to single-use solvents.
Comparative Analysis of Synthesis Methods
A meta-analysis of 17 studies (2011–2024) reveals method-dependent trade-offs:
| Method | Avg. Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Conventional EDCI | 89 | 98.2 | 1.00 | Moderate |
| Kabachnik-Fields | 93 | 97.8 | 0.85 | High |
| Ultrasound-Assisted | 91 | 99.1 | 0.92 | Limited |
| Continuous Flow | 95 | 99.5 | 0.78 | Very High |
Cost Index normalized to EDCI method.
Recent Advances in Preparation Techniques
Photocatalytic C-H Fluorination
A 2025 breakthrough enables direct C-H fluorination using Ir(ppy)₃ photocatalyst and NFSI (N-fluorobenzenesulfonimide). This single-step method converts 2-phenyl-4H-chromen-4-one to the 4-fluorophenyl derivative with:
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzene derivatives in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s closest analogs differ in substituent positions and additional functional groups:
Key Observations :
- Chromenone Position: The target compound’s chromenone is at position 2, whereas CAS 923191-98-4 () features it at position 4. Positional isomers can exhibit divergent biological activities due to altered steric or electronic interactions .
- Substituent Effects : The 4-fluorophenyl group (electron-withdrawing) in the target compound contrasts with the 4-methoxyphenyl (electron-donating) group in CAS 923191-98-3. Fluorine enhances metabolic stability and bioavailability compared to bulkier substituents like bromine () .
Physicochemical Properties
Melting points, spectral data, and analytical results highlight structural consistency and purity:
Key Observations :
- The target compound’s spectral profile is expected to align with its analogs, featuring characteristic methoxy, fluorophenyl, and chromenone signals.
- Higher melting points in chromenone derivatives (e.g., 222–249°C in ) suggest strong intermolecular interactions, likely due to hydrogen bonding and π-stacking .
Biological Activity
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 419.4 g/mol
- CAS Number : 921882-37-3
The structure features a chromenone core with a fluorophenyl substituent and a trimethoxybenzamide moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves its role as an agonist for the STING (Stimulator of Interferon Genes) pathway. This pathway is crucial for innate immune responses, particularly in recognizing cytosolic DNA from pathogens and activating type I interferon responses.
Target Interaction
The interaction with the STING protein leads to the activation of downstream signaling pathways that promote the expression of interferons and other cytokines. This mechanism is vital in enhancing the immune response against various pathogens.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
These findings suggest that compounds with similar structural features can effectively combat drug-resistant strains of bacteria and fungi.
Anticancer Activity
In vitro studies have shown that the compound exhibits anticancer properties against various cancer cell lines. For example:
The reduction in cell viability indicates potential therapeutic applications in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .
- Cancer Cell Line Studies : In a comparative study of various chromenone derivatives, this compound exhibited significant cytotoxicity against Caco-2 cells, suggesting its potential as an anticancer agent .
Q & A
Basic: What are the key synthetic pathways for N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide?
Answer:
The synthesis typically involves multi-step reactions:
Chromene Core Formation : Condensation of substituted salicylaldehydes with ketones to form the 4H-chromen-4-one scaffold.
Substitution at Position 3 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Benzamide Attachment : Coupling 3,4,5-trimethoxybenzoic acid to the chromene core using carbodiimide reagents (e.g., EDC/HOBt) under anhydrous conditions .
Critical parameters include temperature control (e.g., 0–5°C for azo coupling), solvent choice (DMF or THF for polar intermediates), and purification via column chromatography .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., downfield shifts for carbonyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 490.15) .
- X-ray Crystallography : Resolves crystal packing and steric effects (e.g., orthorhombic symmetry with P222 space group) .
- HPLC : Assesses purity (>95% for biological assays) .
Advanced: What strategies optimize yield and purity during synthesis?
Answer:
- Reagent Selection : Use sodium borohydride for selective reduction of ketones over esters .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance azo coupling efficiency .
- Temperature Control : Low temperatures (–10°C) minimize side reactions during benzamide coupling .
- Purification : Gradient elution in flash chromatography (hexane:EtOAc 8:2 to 6:4) separates methoxy-substituted isomers .
Advanced: What biological targets are associated with this compound?
Answer:
Preliminary studies suggest interactions with:
- Kinases : Inhibition of CDK2/cyclin E (IC ~2.1 µM) via hydrophobic binding to the ATP pocket .
- Topoisomerases : Intercalation into DNA-topoisomerase II complexes (observed in gel electrophoresis assays) .
- GPCRs : Fluorescence polarization assays indicate partial agonism at serotonin receptors (5-HT) due to fluorophenyl hydrophobicity .
Advanced: How do structural modifications affect biological activity?
Answer:
- Methoxy Groups : Removal of the 3-methoxy group reduces topoisomerase inhibition by 60%, highlighting its role in π-stacking .
- Fluorophenyl Position : Para-substitution enhances metabolic stability (t >6h in microsomes) compared to ortho-substituted analogs .
- Chromene Oxidation : Conversion of 4-oxo to 4-hydroxy abolishes kinase inhibition, indicating the keto group’s role in H-bonding .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC values for kinase inhibition) may arise from:
- Assay Conditions : Validate using standardized ATP concentrations (1 mM) and buffer pH (7.4) .
- Cellular Context : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Dose-Response Validation : Perform 8-point dilution curves (0.1–100 µM) with triplicate measurements .
Advanced: What analytical techniques confirm stability under physiological conditions?
Answer:
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0, 37°C) over 24h .
- Circular Dichroism : Track conformational changes in serum (50% FBS) at 220 nm (α-helix denaturation) .
- DSC : Thermal stability analysis (T >150°C indicates solid-state robustness) .
Advanced: What computational methods predict target interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
